BRD4 Bromodomain 1 Binding Affinity of the Target Compound vs. a Structurally Divergent Imidazo[1,2-a]pyridine BRD4 Probe
The target compound demonstrates measurable but weak binding to the BRD4 bromodomain 1 (BD1), with a Kd of 6.80E+3 nM (6.8 µM) determined by isothermal titration calorimetry (ITC) [1]. This contrasts sharply with a structurally distinct imidazo[1,2-a]pyridine-based BRD4 probe (CHEMBL3770724; BDBM50148603), which exhibits a Kd of 0.300 nM against BRD4 BD2 in the BROMOscan assay—a difference of over 22,000-fold [2]. The large affinity gap underscores that the 6,8-dibromo-4-methoxybenzamide chemotype does not engage the BRD4 BD2 domain with high potency and instead shows preferential but modest BD1 interaction, a selectivity profile that may be exploitable in contexts where BD2-sparing BRD4 ligands are desired.
| Evidence Dimension | BRD4 bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.80E+3 nM (BRD4 BD1, ITC) |
| Comparator Or Baseline | Comparator (CHEMBL3770724): Kd = 0.300 nM (BRD4 BD2, BROMOscan) |
| Quantified Difference | ~22,667-fold weaker binding vs. comparator (different domain and assay context; BD1 vs. BD2) |
| Conditions | Target: ITC using partial-length human BRD4 BD1; Comparator: BROMOscan using partial-length human BRD4 BD2 expressed in bacterial system |
Why This Matters
The quantitative binding data provide the only publicly available direct target-engagement evidence for this compound, enabling researchers to assess its suitability as a weak-affinity BRD4 BD1 tool compound versus high-affinity BD2 probes.
- [1] BindingDB. BDBM50159140 (CHEMBL3785648): N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methoxybenzamide. Kd 6.80E+3 nM for human BRD4 BD1 by ITC. Available at: https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50148603 (CHEMBL3770724). Kd 0.300 nM for human BRD4 BD2 by BROMOscan. Available at: https://www.bindingdb.org/ View Source
